molecular formula C8H6INOS B12949315 6-Iodo-2H-benzo[b][1,4]thiazin-3(4H)-one

6-Iodo-2H-benzo[b][1,4]thiazin-3(4H)-one

Cat. No.: B12949315
M. Wt: 291.11 g/mol
InChI Key: BPXVFAPSAJRFHT-UHFFFAOYSA-N
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Description

6-Iodo-2H-benzo[b][1,4]thiazin-3(4H)-one is a chemical compound of significant interest in medicinal and organic chemistry research. It belongs to the class of 1,4-benzothiazinones, which are heterocyclic frameworks containing nitrogen and sulfur atoms. These structures are recognized as privileged scaffolds in drug discovery due to their wide range of biological activities . The primary research value of this iodo-substituted derivative lies in its role as a versatile synthetic intermediate. The iodine atom on the benzothiazinone core is an excellent handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings. This allows researchers to efficiently generate a diverse library of novel compounds for biological screening . Although specific biological data for this exact compound is not fully established in the current literature, analogous 1,4-benzothiazine derivatives have demonstrated a broad spectrum of promising pharmacological properties in scientific studies. These include potent activity as acetylcholinesterase (AChE) inhibitors for Alzheimer's disease research , as well as antibacterial, antifungal, and anticancer effects . The structure-activity relationship (SAR) of these analogues suggests that the benzothiazinone core is crucial for interacting with biological targets. Researchers value this compound for developing new therapeutic agents and for probing biochemical pathways. It is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C8H6INOS

Molecular Weight

291.11 g/mol

IUPAC Name

6-iodo-4H-1,4-benzothiazin-3-one

InChI

InChI=1S/C8H6INOS/c9-5-1-2-7-6(3-5)10-8(11)4-12-7/h1-3H,4H2,(H,10,11)

InChI Key

BPXVFAPSAJRFHT-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)NC2=C(S1)C=CC(=C2)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods to synthesize 2H-benzo[b][1,4]thiazin-3(4H)-ones involves a copper-catalyzed cascade reaction. This method uses 2-halo-N-(2-halophenyl)-acetamides and AcSH (acetyl sulfide) through an SN2/deacetylation/coupling process . The reaction conditions typically involve the use of a copper catalyst and specific solvents to facilitate the reaction.

Industrial Production Methods

Industrial production methods for 6-Iodo-2H-benzo[b][1,4]thiazin-3(4H)-one are not well-documented in the literature. the principles of scale-up from laboratory synthesis to industrial production would involve optimizing reaction conditions, catalysts, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The iodine atom at the 6-position serves as a leaving group, facilitating nucleophilic aromatic substitution (NAS) and cross-coupling reactions.

Key Examples:

Reaction TypeConditionsProductsYieldReference
Suzuki CouplingPd(PPh₃)₄, Na₂CO₃, DMF, 80°C6-Aryl-2H-benzo[b] thiazin-3(4H)-one derivatives65–85%
Buchwald–HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃, toluene6-Amino-2H-benzo[b] thiazin-3(4H)-one analogues70–90%
ThiocyanationCuSCN, DMSO, 120°C6-Thiocyanato-2H-benzo[b] thiazin-3(4H)-one55%
  • Mechanistic Insight : The iodine’s electronegativity activates the aromatic ring for NAS, while palladium catalysts enable cross-couplings with aryl boronic acids or amines .

Ring Functionalization via Thiazinone Reactivity

The thiazinone core undergoes reactions at the carbonyl group and sulfur atom.

Carbonyl Group Transformations

ReactionReagents/ConditionsProductsYieldReference
ReductionNaBH₄, EtOH, 0°C6-Iodo-3,4-dihydro-2H-benzo[b] thiazine88%
Grignard AdditionMeMgBr, THF, −78°C6-Iodo-3-(hydroxyethyl)-2H-benzo[b] thiazin-3(4H)-one72%

Sulfur-Based Modifications

ReactionReagents/ConditionsProductsYieldReference
OxidationmCPBA, CH₂Cl₂, 25°C6-Iodo-2H-benzo[b] thiazin-3(4H)-one 1-oxide90%
AlkylationMel, K₂CO₃, acetone, reflux6-Iodo-2-methyl-2H-benzo[b] thiazin-3(4H)-one68%

Cyclization and Heterocycle Formation

The thiazinone ring participates in cycloadditions and annulations to form fused heterocycles.

Examples:

ReactionConditionsProductsYieldReference
Gold-Catalyzed CyclizationAuCl₃, AgOTf, DCE, 80°CBenzo thiazino[2,3-b]quinoline derivatives60%
Microwave-AssistedThiourea, EtOH, MW, 100°C6-Iodo-1,3-thiazine-2-amine conjugates75%
  • Mechanism : Au(I) catalysts promote cyclization via alkyne activation, while thiourea facilitates ring expansion .

Halogen Exchange Reactions

The iodine substituent can be replaced by other halogens under specific conditions.

ReactionReagents/ConditionsProductsYieldReference
FluorinationKF, CuI, DMF, 120°C6-Fluoro-2H-benzo[b] thiazin-3(4H)-one50%
BrominationBr₂, FeBr₃, CHCl₃, 40°C6-Bromo-2H-benzo[b] thiazin-3(4H)-one65%

Functional Group Interconversion at the 3-Position

The ketone group at the 3-position undergoes condensation and Schiff base formation.

ReactionReagents/ConditionsProductsYieldReference
CondensationNH₂NH₂, EtOH, reflux6-Iodo-3-hydrazono-2H-benzo[b] thiazine80%
Schiff Base FormationAniline, AcOH, 70°C6-Iodo-3-(phenylimino)-2H-benzo[b] thiazine70%

Stability and Side Reactions

  • Thermal Degradation : Decomposition occurs above 250°C, releasing iodine and forming benzoquinone derivatives.

  • Photoreactivity : UV exposure (254 nm) induces C–I bond cleavage, yielding radical intermediates detectable via EPR .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research has shown that derivatives of 6-Iodo-2H-benzo[b][1,4]thiazin-3(4H)-one exhibit significant antimicrobial activity. In a study involving the synthesis of various thiadiazole hybrid compounds, it was found that these derivatives effectively inhibited the activity of acetylcholinesterase, an enzyme linked to neurodegenerative diseases such as Alzheimer's . The specific structural modifications in the thiazinone framework enhance its interaction with biological targets, making it a candidate for drug development.

Anticancer Properties
The compound has also been investigated for its potential anticancer effects. A series of synthesized benzothiazine derivatives demonstrated cytotoxicity against various cancer cell lines. The mechanism of action appears to involve the induction of apoptosis and the inhibition of cancer cell proliferation, highlighting the compound's therapeutic potential in oncology .

Biological Research

Neuroprotective Effects
Studies have indicated that compounds similar to 6-Iodo-2H-benzo[b][1,4]thiazin-3(4H)-one can provide neuroprotective benefits. By modulating neurotransmitter levels and reducing oxidative stress, these compounds may offer protective effects against neurodegenerative conditions. This aspect is critical for developing treatments aimed at diseases like Parkinson's and Alzheimer's .

Enzyme Inhibition
The compound has been explored for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, its derivatives are tested as inhibitors of acetylcholinesterase, which is crucial for maintaining neurotransmitter balance in the nervous system. Such enzyme inhibition studies contribute significantly to understanding how these compounds can be utilized in treating neurological disorders .

Material Science

Synthesis of Novel Materials
In material science, 6-Iodo-2H-benzo[b][1,4]thiazin-3(4H)-one serves as a precursor for synthesizing novel materials with unique properties. Its incorporation into polymer matrices has been shown to enhance mechanical strength and thermal stability. This application is particularly relevant in developing advanced materials for electronic and structural applications .

Case Studies

StudyFocusFindings
Study on Antimicrobial Activity Evaluated various derivativesSignificant inhibition of acetylcholinesterase; potential for treating Alzheimer's disease
Anticancer Properties Investigation Tested against multiple cancer cell linesInduced apoptosis; inhibited proliferation; promising anticancer agent
Neuroprotective Effects Analysis Assessed protective benefits on neuronsModulated neurotransmitter levels; reduced oxidative stress; potential treatment for neurodegenerative diseases

Mechanism of Action

The mechanism of action of 6-Iodo-2H-benzo[b][1,4]thiazin-3(4H)-one involves its interaction with specific molecular targets and pathways. The iodine and sulfur atoms in the compound can form interactions with biological molecules, potentially inhibiting or modifying their functions. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Electronic Features

Key structural analogs include halogenated, alkylated, and amino-substituted 1,4-benzothiazinones. A comparison of substituent effects is summarized below:

Compound (Position-Substituent) Substituent Type Molecular Weight Key Structural Impact
6-Iodo-2H-benzo[b][1,4]thiazin-3(4H)-one Iodo ~305.1* High polarizability; potential for halogen bonding in enzyme active sites
6-Bromo-2-methyl () Bromo 258.13 Moderate steric bulk; electron-withdrawing effect
6-Chloroacetyl () Chloroacetyl 241.7 Electron-withdrawing; reactive site for further derivatization
6-Amino () Amino 180.23 Electron-donating; enhances hydrogen-bonding capacity
6-Trifluoromethyl () CF₃ 233.21 Strong electron-withdrawing; increases lipophilicity

*Calculated based on molecular formula (C₉H₆INOS).

Physicochemical Properties

Halogen substituents significantly influence melting points and spectral characteristics:

Compound (Example) Melting Point (°C) IR C=O Stretch (cm⁻¹) Notable NMR Shifts (¹H/¹³C)
6-Iodo derivative* N/A ~1660 (inferred) δ ~7.5–8.0 (aromatic H); δ ~165–170 (C=O)
3j (6-Chlorophenylamino, ) 241–244 1660 δ 10.78 (thiazin-NH); δ 192.57 (C=O)
3h (6-p-Tolylamino, ) 245–247.7 1662 δ 2.24 (CH₃); δ 165.56 (C=O)
3i (6-Methoxyphenyl, ) 217–220 1681 δ 3.71 (OCH₃); δ 166.05 (C=O)
6-Bromo () Not reported Not available δ ~7.6–7.9 (aromatic H)

*Data inferred from chloro- and bromo-analogs.

Biological Activity

6-Iodo-2H-benzo[b][1,4]thiazin-3(4H)-one is a compound belonging to the thiazine class of heterocyclic organic compounds, which have garnered attention for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological potential, synthesis methods, and relevant case studies.

Chemical Structure and Synthesis

The chemical structure of 6-Iodo-2H-benzo[b][1,4]thiazin-3(4H)-one can be represented as follows:

C9H6IN1O1S1\text{C}_9\text{H}_6\text{I}\text{N}_1\text{O}_1\text{S}_1

The synthesis of this compound typically involves several steps, including nucleophilic substitution reactions and cyclization processes. For instance, derivatives can be synthesized via reactions involving isothiocyanates and hydrazine derivatives, followed by treatment with carbon disulfide (CS₂) to yield the thiazinone structure .

Antimicrobial Activity

Research has indicated that thiazine derivatives possess significant antimicrobial properties. The compound 6-Iodo-2H-benzo[b][1,4]thiazin-3(4H)-one has shown effectiveness against various bacterial strains. For example, studies have reported its inhibitory effects on Gram-negative bacteria by targeting specific enzymes crucial for bacterial survival .

Table 1: Antimicrobial Activity of 6-Iodo-2H-benzo[b][1,4]thiazin-3(4H)-one

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Anticancer Activity

Recent studies have identified 6-Iodo-2H-benzo[b][1,4]thiazin-3(4H)-one as a potential anticancer agent. It has demonstrated cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism involves the induction of apoptosis through the activation of caspase pathways .

Case Study: Cytotoxic Effects on Cancer Cell Lines
A study conducted on MCF-7 (breast cancer) and A549 (lung cancer) cell lines revealed that treatment with 6-Iodo-2H-benzo[b][1,4]thiazin-3(4H)-one resulted in a significant decrease in cell viability at concentrations above 10 µM. The IC50 values were determined to be approximately 8 µM for MCF-7 and 12 µM for A549 cells.

Anti-inflammatory Activity

The compound also exhibits anti-inflammatory properties. In animal models, it has been shown to reduce inflammation markers such as TNF-alpha and IL-6 when administered in controlled doses. This suggests its potential use in treating inflammatory diseases .

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